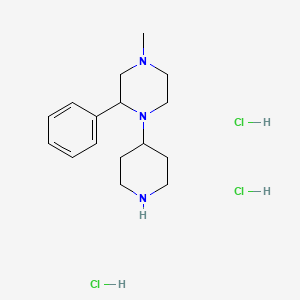

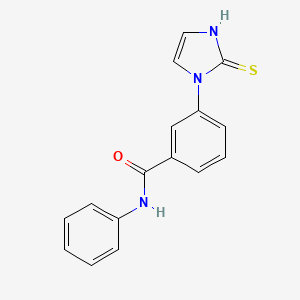

N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

Vue d'ensemble

Description

“N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” is a chemical compound with the molecular formula C16H13N3OS and a molecular weight of 295.36 . It is used for research purposes .

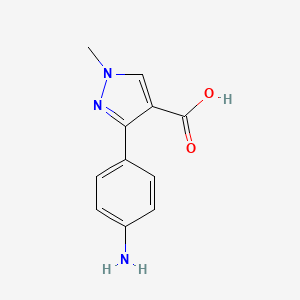

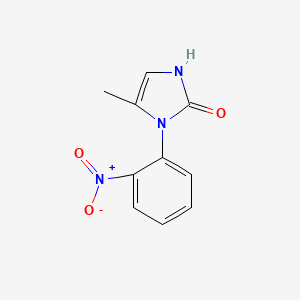

Molecular Structure Analysis

The molecular structure of “N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” consists of 16 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 1 sulfur atom, and 1 oxygen atom .Physical And Chemical Properties Analysis

“N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” is a solid compound that should be stored at room temperature .Applications De Recherche Scientifique

C16H13N3OS C_{16}H_{13}N_{3}OS C16H13N3OS

and a molecular weight of 295.36 . It is a derivative of imidazole, which is a versatile heterocycle with a wide range of applications in scientific research. Below is a comprehensive analysis focusing on unique applications:Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. It can be used to modify proteins or peptides to study their interaction with other molecules, understand disease mechanisms, and identify potential therapeutic targets .

Antimicrobial Activity

Imidazole derivatives, including our compound of interest, have shown significant antimicrobial properties. They can be designed to target specific bacterial or fungal strains, making them valuable in the development of new antibiotics and antifungal agents .

Anticancer Research

The structural motif of imidazole is present in many compounds with anticancer activity. N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide could be explored for its potential to inhibit cancer cell growth or enhance the efficacy of existing chemotherapy drugs .

Neuropharmacology

Compounds containing benzamide and imidazole rings have been studied for their effects on the serotonergic and noradrenergic systems. This suggests potential applications in the treatment of neurological disorders such as depression, anxiety, and other mood disorders .

Antioxidant Properties

Imidazole derivatives are known for their antioxidant capabilities. They can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various chronic diseases and aging processes .

Enzyme Inhibition

The compound may serve as an inhibitor for certain enzymes, such as acetylcholinesterase, which is a target for Alzheimer’s disease treatment. By modulating enzyme activity, it could contribute to the development of drugs for neurodegenerative diseases .

Cardiovascular Applications

Due to its potential antihypertensive and anti-inflammatory effects, this compound could be investigated for cardiovascular applications. It might help in managing blood pressure and reducing the risk of heart diseases .

Metabolic Disorders

Imidazole derivatives have been associated with antidiabetic effects. N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide could be researched for its ability to regulate blood sugar levels and treat metabolic disorders like diabetes .

Propriétés

IUPAC Name |

N-phenyl-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-15(18-13-6-2-1-3-7-13)12-5-4-8-14(11-12)19-10-9-17-16(19)21/h1-11H,(H,17,21)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVGVOCKHNAJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CNC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide | |

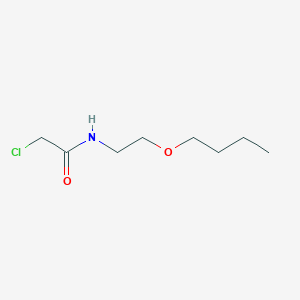

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B1522099.png)

![1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B1522108.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1522117.png)